molecular formula C17H26N3O15P B1199437 Cmp-2-keto-3-deoxy-octulosonic acid

Cmp-2-keto-3-deoxy-octulosonic acid

Cat. No. B1199437
M. Wt: 543.4 g/mol
InChI Key: YWWJKULNWGRYAS-UOVSKDHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMP-3-deoxy-beta-D-manno-octulosonic acid is a CMP-sugar having 3-deoxy-beta-D-manno-octulosonic acid as the sugar component. It is a conjugate acid of a CMP-3-deoxy-beta-D-manno-octulosonate(2-).

Scientific Research Applications

Antibiotic Design and Pathogenic Bacteria

CMP-2-keto-3-deoxy-octulosonic acid is significant in the context of antibiotic design. The biosynthesis pathway of CMP-2-keto-3-deoxy-d-manno-octulosonic acid, a key component in Gram-negative bacteria, presents a new target for antibiotics. Studies have identified inhibitors for the enzyme 2-Keto-3-deoxy-d-manno-octulosonate cytidylyltransferase (KdsB), crucial in this pathway, suggesting potential for developing novel antibiotics (Kim, Jo, Kim, & Shin, 2020).

Enzymatic and Chemical Synthesis

The enzymatic and chemical synthesis of CMP-2-keto-3-deoxy-octulosonic acid and its derivatives has been extensively studied. This includes the cloning and overexpression of CMP-KDO synthetase for the synthesis of CMP-KDO and its analogs, demonstrating the potential for biochemical applications and drug development (Sugai, Lin, Shen, & Wong, 1995). Additionally, the chemical synthesis of KDO and its cleavage by specific aldolase highlights the biochemical versatility of this compound (Ghalambor & Health, 1963).

Structural Studies and Inhibitor Development

Structural studies of enzymes like CMP-KDO synthetase provide insights critical for the development of inhibitors. For instance, the structure of 3-deoxy-manno-octulosonate cytidylyltransferase complexed with substrates has been determined, aiding in the structure-based design of antibacterial agents (Yoon, Ku, Mikami, & Suh, 2008). Such studies are instrumental in developing targeted therapies against bacterial infections.

Role in Polysaccharide Biosynthesis

CMP-2-keto-3-deoxy-octulosonic acid is also involved in the biosynthesis of complex carbohydrates and polysaccharides. Its role in the synthesis of cell wall components like lipopolysaccharides in bacteria and its presence in algal cell walls has been documented, indicating its importance in various biological processes (Becker, Hård, Melkonian, Kamerling, & Vliegenthart, 1989).

CMP-KDO Synthetase Activity in Escherichia Coli

Research has shown that the activity of CMP-2-keto-3-deoxyoctulosonic acid synthetase is elevated in Escherichia coli strains expressing capsular polysaccharides, like the K5 polysaccharide. This suggests a correlation between enzyme activity and polysaccharide biosynthesis, highlighting the compound's role in bacterial physiology (Finke, Roberts, Boulnois, Pzzani, & Jann, 1989).

properties

Product Name

Cmp-2-keto-3-deoxy-octulosonic acid

Molecular Formula

C17H26N3O15P

Molecular Weight

543.4 g/mol

IUPAC Name

(2R,4R,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H26N3O15P/c18-9-1-2-20(16(29)19-9)14-12(26)11(25)8(33-14)5-32-36(30,31)35-17(15(27)28)3-6(22)10(24)13(34-17)7(23)4-21/h1-2,6-8,10-14,21-26H,3-5H2,(H,27,28)(H,30,31)(H2,18,19,29)/t6-,7-,8-,10-,11-,12-,13-,14-,17-/m1/s1

InChI Key

YWWJKULNWGRYAS-UOVSKDHASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H](CO)O)O)O

SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O

synonyms

CMP-KDO
cytidine-5'-monophosphate-3-deoxy-manno-octulosonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 2
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 3
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 4
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 5
Cmp-2-keto-3-deoxy-octulosonic acid
Reactant of Route 6
Cmp-2-keto-3-deoxy-octulosonic acid

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